molecular formula C17H18O2 B14357171 (4-Cyclopentylnaphthalen-1-yl)acetic acid CAS No. 92954-28-4

(4-Cyclopentylnaphthalen-1-yl)acetic acid

Cat. No.: B14357171
CAS No.: 92954-28-4
M. Wt: 254.32 g/mol
InChI Key: YZVNBDGAHKCLOK-UHFFFAOYSA-N
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Description

(4-Cyclopentylnaphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring system substituted with a cyclopentyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylnaphthalen-1-yl)acetic acid typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation, where naphthalene is reacted with cyclopentyl acetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopentylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

(4-Cyclopentylnaphthalen-1-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopentylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The naphthalene ring system can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    Naphthalene-1-acetic acid: Lacks the cyclopentyl group, making it less sterically hindered.

    Cyclopentylacetic acid: Lacks the naphthalene ring, resulting in different chemical properties.

Uniqueness: (4-Cyclopentylnaphthalen-1-yl)acetic acid is unique due to the combination of the naphthalene ring and cyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

92954-28-4

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

2-(4-cyclopentylnaphthalen-1-yl)acetic acid

InChI

InChI=1S/C17H18O2/c18-17(19)11-13-9-10-15(12-5-1-2-6-12)16-8-4-3-7-14(13)16/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,19)

InChI Key

YZVNBDGAHKCLOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CC(=O)O

Origin of Product

United States

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